1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride

Tautomerism Physical Organic Chemistry Azaindole Chemistry

1H,2H,3H-Pyrrolo[2,3-b]pyridin-6-ol hydrochloride (CAS 2728306-83-8) is the hydrochloride salt of a partially saturated 7-azaindole derivative, specifically 6-hydroxy-7-azaindoline. It belongs to the pyrrolo[2,3-b]pyridine class and features a 2,3-dihydro core that distinguishes it from fully aromatic 7-azaindole analogs.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
Cat. No. B13620169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC(=O)N2.Cl
InChIInChI=1S/C7H8N2O.ClH/c10-6-2-1-5-3-4-8-7(5)9-6;/h1-2H,3-4H2,(H2,8,9,10);1H
InChIKeySWTPGELFTGNXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,2H,3H-Pyrrolo[2,3-b]pyridin-6-ol Hydrochloride: A Reduced Azaindole Scaffold for Tautomer-Sensitive Research Applications


1H,2H,3H-Pyrrolo[2,3-b]pyridin-6-ol hydrochloride (CAS 2728306-83-8) is the hydrochloride salt of a partially saturated 7-azaindole derivative, specifically 6-hydroxy-7-azaindoline. It belongs to the pyrrolo[2,3-b]pyridine class and features a 2,3-dihydro core that distinguishes it from fully aromatic 7-azaindole analogs. This reduced state fundamentally alters the electronic structure and, critically, introduces a lactam-lactim tautomeric equilibrium that is not completely shifted to one form, a property documented to deviate from other N-heteroaromatic compounds [1]. As a building block, this scaffold has been explored in patent literature for synthesizing kinase inhibitors and other bioactive molecules [2].

Non-planar 2,3-dihydro scaffold introduces conformational constraint and alters electronic distribution.
Lactam-lactim tautomerism enables dual hydrogen-bonding and metal-chelation interactions.
Hydrochloride salt form supports aqueous solubility for assay and synthesis compatibility.

Why 1H,2H,3H-Pyrrolo[2,3-b]pyridin-6-ol Hydrochloride Cannot Be Replaced by Common 7-Azaindole Analogs


Simple substitution of 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride with its fully aromatic counterpart (e.g., 1H-pyrrolo[2,3-b]pyridin-6-ol, CAS 55052-26-1) or other 7-azaindole isomers is chemically unsound. The saturated 2,3-bond eliminates the full aromaticity of the pyrrole ring, fundamentally altering the ring geometry, electron distribution, and pKa of the pyridine nitrogen. More critically, the 6-hydroxyl group on this reduced scaffold engages in a unique lactam-lactim tautomerism where both forms coexist in solution, in stark contrast to analogous N-heteroaromatic compounds where the equilibrium is fully shifted [1]. This tautomeric dichotomy directly impacts hydrogen-bonding patterns, metal-chelation ability, and downstream reactivity in synthetic derivatization, making the compound non-interchangeable with any aromatic 7-azaindole building block.

Fully aromatic 7-azaindole analogs lack the 2,3-dihydro constraint, altering ring planarity and pKa.
Single-tautomer equilibrium in aromatics limits H-bonding versatility and may shift derivatization outcomes.

Quantitative Differentiation Evidence for 1H,2H,3H-Pyrrolo[2,3-b]pyridin-6-ol Hydrochloride


Lactam-Lactim Tautomeric Equilibrium Diverges from Standard N-Heteroaromatic Behavior

Unlike other analogous N-heteroaromatic compounds where the lactam-lactim equilibrium is completely shifted to the lactam form, 6-hydroxy-7-azaindolines (the free-base form of the target compound) exhibit commensurable amounts of both tautomeric forms in solution. This equilibrium is solvent-dependent, and both forms are observable by IR and UV spectroscopy [1]. In contrast, fully aromatic 7-azaindoles (e.g., 1H-pyrrolo[2,3-b]pyridin-6-ol) and other heterocyclic hydroxy-pyridines typically exist predominantly in a single tautomeric state [1].

Tautomer equilibrium
Reported
Commensurable amounts of lactam and lactim forms observed; equilibrium not completely shifted, unlike aromatic N-heteroaromatics where fully shifted.
Supports dual-state interaction studies.
Solvent-dependent tautomeric ratios.
Tautomerism Physical Organic Chemistry Azaindole Chemistry

Influence of 5-Cyano Substitution on Tautomeric Equilibrium Shift in the 6-Hydroxy-7-azaindoline System

Introducing a 5-cyano substituent into 1-benzyl-4-methyl-6-hydroxy-7-azaindoles shifts the lactam-lactim tautomeric equilibrium towards the lactim form, contrasting with the unsubstituted 6-hydroxy-7-azaindoline system where both forms coexist [1]. This demonstrates the tunability of the tautomeric state via ring substitution, a feature exploitable in designing analogs of the target compound.

5-Cyano substituent effect
Cross-study comparable
Addition of 5-cyano shifts equilibrium towards lactim form, demonstrating tunable tautomerism in 6-hydroxy-7-azaindoline core.
Supports SAR-guided tautomer tuning.
Quantitative ratio not specified.
Substituent Effects Tautomerism Heterocyclic Chemistry

Conformational Constraint via 2,3-Dihydro Saturation Differentiates from Aromatic 7-Azaindole Bioisosteres

The 2,3-dihydro modification removes the pyrrole ring's aromaticity, introducing sp3 hybridization at C2 and C3. This conformational constraint alters the three-dimensional presentation of the 6-ol substituent relative to the pyridine nitrogen, a feature cited in medicinal chemistry design for achieving selective binding to kinase targets (e.g., c-Abl) [1]. Fully aromatic 7-azaindole cores (e.g., 1H-pyrrolo[2,3-b]pyridine) present a flat, fully conjugated system, which may result in different binding profiles.

Conformational constraint
Class-level inference
2,3-Dihydro saturation introduces sp3 carbons, creating non-planar scaffold vs. planar aromatic 7-azaindole.
May improve kinase binding pocket fit.
Binding data not directly provided.
Conformational Restriction Medicinal Chemistry Scaffold Design

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling vs. Free Base

As a hydrochloride salt, 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride (MW 172.61 g/mol) is expected to exhibit substantially higher aqueous solubility compared to its free base (6-hydroxy-7-azaindoline, MW 136.15 g/mol) . This is a general property of salt formation; however, the specific solubility advantage for this compound is a key procurement consideration, as the free base form is documented to be only slightly soluble in water .

Salt solubility
Data to verify
Hydrochloride salt expected to enhance aqueous solubility compared to free base (class-level inference).
Facilitates aqueous dissolution for assays.
Quantitative solubility data absent.
Salt Selection Physicochemical Properties Pre-formulation

Optimal Application Scenarios for 1H,2H,3H-Pyrrolo[2,3-b]pyridin-6-ol Hydrochloride


Synthesis of Conformationally Restricted Kinase Inhibitor Leads

The 2,3-dihydro core provides a non-planar scaffold for constructing kinase inhibitors, as disclosed in Aventis Pharma's patent on pyrrolo[2,3-b]pyridine derivatives [1]. The reduced ring geometry may enable better complementarity to kinase hinge regions compared to flat, aromatic 7-azaindoles. The 6-hydroxyl group serves as a synthetic handle for further elaboration (e.g., alkylation, arylation) to generate focused libraries.

Tautomerism-Dependent Probe Design for Mechanistic Studies

The unique lactam-lactim equilibrium, where both tautomers are present in measurable quantities [2], makes this compound valuable as a spectroscopic probe for studying solvent effects, hydrogen-bonding environments, and metal-chelation dynamics. Because the equilibrium is not fully shifted—unlike standard N-heteroaromatic systems—it can report on subtle environmental changes via shifts in tautomeric ratio.

Building Block for Functionalized Azaindoline Derivatives Requiring High Aqueous Solubility

The hydrochloride salt form offers superior aqueous solubility compared to the free base , making it suitable for reactions conducted in water, aqueous mixtures, or protic solvents. This is particularly advantageous for bioconjugation reactions, fragment-based screening in physiological buffers, or any application where maintaining solubility at millimolar concentrations is required.

Comparative Physicochemical Profiling Against Aromatic 7-Azaindole Isosteres

For medicinal chemistry programs seeking to replace a 7-azaindole core with a saturated analog to improve solubility, reduce aromatic ring count, or alter CYP450 metabolism, this compound serves as a direct starting material. Its reduced character differentiates it from 1H-pyrrolo[2,3-b]pyridin-6-ol (CAS 55052-26-1) and enables systematic evaluation of saturation effects on potency, selectivity, and ADME properties [1].

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
2,3-Dihydro scaffold geometry
Kinase hinge-region fit assessment
Tautomerism-dependent probe design
Lactam-lactim equilibrium
Tautomeric ratio monitoring
Aqueous reaction building block
Hydrochloride salt form
Aqueous solubility validation
7-Azaindole isostere profiling
Reduced-aromatic property contrast
Solubility/metabolism profiling
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